Cas no 93299-49-1 (N-(2-chloroquinolin-3-yl)methylidenehydroxylamine)

N-(2-chloroquinolin-3-yl)methylidenehydroxylamine Propiedades químicas y físicas
Nombre e identificación
-
- 3-Quinolinecarboxaldehyde,2-chloro-, oxime
- 2-Chloro-3-quinolinecarbaldehyde oxime
- 2-Chloro-3-quinolinecarboxaldehyde oxime
- 2-CHLOROQUINOLINE-3-ALDOXIME
- 2-Chloroquinoline-3-carboxaldehyde oxime
- 2-CHLORO-3-(HYDROXYIMINOMETHYL)-QUINOLINE
- 2-chloro-3-formylquinoline oxime
- 2-Chloro-3-quinolinylaldoxime
- 2-chlorochinoline-3-aldoxime
- 2-chloroquinoline-3-carboxaldoxime
- N-(2-chloroquinolin-3-yl)methylidenehydroxylamine
- J-501850
- (E)-2-chloroquinoline-3-carbaldehyde oxime
- Z49568737
- HMS1783E12
- SCHEMBL5904733
- EN300-15709
- AKOS001063371
- 113232-02-3
- 93299-49-1
- CS-0235469
- (NE)-N-[(2-chloroquinolin-3-yl)methylidene]hydroxylamine
- 2-Chloroquinoline-3-carbaldehyde oxime
- N-[(2-chloroquinolin-3-yl)methylidene]hydroxylamine
- 3-Quinolinecarboxaldehyde,2-chloro-,oxime
-
- Renchi: InChI=1S/C10H7ClN2O/c11-10-8(6-12-14)5-7-3-1-2-4-9(7)13-10/h1-6,14H/b12-6+
- Clave inchi: KTZXCDZMISQMMF-WUXMJOGZSA-N
- Sonrisas: C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=NO
Atributos calculados
- Calidad precisa: 206.02500
- Masa isotópica única: 206.0246905g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 14
- Cuenta de enlace giratorio: 1
- Complejidad: 222
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 1
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 2.9
- Superficie del Polo topológico: 45.5Ų
Propiedades experimentales
- Punto de fusión: 151-152°C
- PSA: 45.48000
- Logp: 2.69630
N-(2-chloroquinolin-3-yl)methylidenehydroxylamine Información de Seguridad
- Instrucciones de peligro: Irritant
-
Señalización de mercancías peligrosas:
- Nivel de peligro:IRRITANT
N-(2-chloroquinolin-3-yl)methylidenehydroxylamine Datos Aduaneros
- Código HS:2933499090
- Datos Aduaneros:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
N-(2-chloroquinolin-3-yl)methylidenehydroxylamine PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-15709-1.0g |
N-[(2-chloroquinolin-3-yl)methylidene]hydroxylamine |
93299-49-1 | 88% | 1.0g |
$212.0 | 2023-07-10 | |
Enamine | EN300-15709-2.5g |
N-[(2-chloroquinolin-3-yl)methylidene]hydroxylamine |
93299-49-1 | 88% | 2.5g |
$418.0 | 2023-07-10 | |
Chemenu | CM242454-5g |
2-Chloroquinoline-3-carbaldehyde oxime |
93299-49-1 | 97% | 5g |
$457 | 2021-08-04 | |
Chemenu | CM242454-5g |
2-Chloroquinoline-3-carbaldehyde oxime |
93299-49-1 | 97% | 5g |
$484 | 2022-08-31 | |
Enamine | EN300-15709-0.25g |
N-[(2-chloroquinolin-3-yl)methylidene]hydroxylamine |
93299-49-1 | 88% | 0.25g |
$77.0 | 2023-07-10 | |
Enamine | EN300-15709-5.0g |
N-[(2-chloroquinolin-3-yl)methylidene]hydroxylamine |
93299-49-1 | 88% | 5.0g |
$618.0 | 2023-07-10 | |
Enamine | EN300-15709-500mg |
N-[(2-chloroquinolin-3-yl)methylidene]hydroxylamine |
93299-49-1 | 88.0% | 500mg |
$140.0 | 2023-09-24 | |
Enamine | EN300-15709-10000mg |
N-[(2-chloroquinolin-3-yl)methylidene]hydroxylamine |
93299-49-1 | 88.0% | 10000mg |
$917.0 | 2023-09-24 | |
A2B Chem LLC | AD01926-100mg |
2-Chloroquinoline-3-carbaldehyde oxime |
93299-49-1 | 88% | 100mg |
$92.00 | 2024-07-18 | |
Enamine | EN300-15709-5000mg |
N-[(2-chloroquinolin-3-yl)methylidene]hydroxylamine |
93299-49-1 | 88.0% | 5000mg |
$618.0 | 2023-09-24 |
N-(2-chloroquinolin-3-yl)methylidenehydroxylamine Literatura relevante
-
Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
-
4. Book reviews
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
93299-49-1 (N-(2-chloroquinolin-3-yl)methylidenehydroxylamine) Productos relacionados
- 2137552-32-8(6-Oxaspiro[3.4]octane-2-carboxylic acid, 7-methyl-)
- 1803997-95-6(5-(Chloromethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-4-carboxylic acid)
- 478048-50-9(Piperazine, 1-[(6-chloro-3-pyridinyl)methyl]-4-(4-fluorophenyl)-)
- 2411338-17-3((E)-N-[1-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)-1-oxopentan-2-yl]-4-(dimethylamino)but-2-enamide)
- 1539719-95-3(1-(1,3-oxazol-5-yl)cyclopropane-1-carboxylic acid)
- 1021253-46-2(N-(6-{[3-(benzylcarbamoyl)propyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide)
- 2287313-56-6(Tert-butyl N-[3,3-dimethyl-1-(methylsulfonimidoyl)butan-2-yl]carbamate)
- 2096336-18-2(2-Fluoro-3-isopropoxy-5-methylphenylboronic acid)
- 41212-96-8(1-(2-Chloroethyl)pyrrolidine-2,5-dione)
- 23742-84-9(3-Tert-butyl-1-4-(trifluoromethyl)phenylurea)




